1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone

Plant growth regulator Agrochemical intermediate Thiazolotriazole SAR

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone (CAS 187597-18-8) is a fused bicyclic heterocycle belonging to the thiazolo[3,2-b][1,2,4]triazole family, bearing a reactive acetyl group at the 5-position. First reported via heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione , it serves as a versatile synthetic intermediate for generating oxime, hydrazone, and O-alkyl derivatives with documented plant-growth-regulating activity.

Molecular Formula C7H7N3OS
Molecular Weight 181.21
CAS No. 187597-18-8
Cat. No. B2913489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
CAS187597-18-8
Molecular FormulaC7H7N3OS
Molecular Weight181.21
Structural Identifiers
SMILESCC1=C(SC2=NC=NN12)C(=O)C
InChIInChI=1S/C7H7N3OS/c1-4-6(5(2)11)12-7-8-3-9-10(4)7/h3H,1-2H3
InChIKeyKXOWOWVIBUGLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone (CAS 187597-18-8): Procurement-Ready Core Profile


1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone (CAS 187597-18-8) is a fused bicyclic heterocycle belonging to the thiazolo[3,2-b][1,2,4]triazole family, bearing a reactive acetyl group at the 5-position [1]. First reported via heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione [1], it serves as a versatile synthetic intermediate for generating oxime, hydrazone, and O-alkyl derivatives with documented plant-growth-regulating activity [1]. The compound is commercially available at ≥97% purity with a reported melting point of 147–149 °C , making it suitable for solid-phase handling in both medicinal chemistry and agrochemical workflows.

Why Generic 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone Analogues Cannot Be Interchanged


Within the thiazolo[3,2-b][1,2,4]triazole scaffold, small variations at the 5-position produce markedly different biological profiles. The 5-acetyl derivative (target compound) demonstrates reproducible plant-growth stimulation (81–82% of heteroauxin) [1], whereas its immediate oxime derivative reaches 86–87% [1], and the 4-methylbenzenesulfonohydrazide analog displays an inverse concentration–response (84.8% at 25 mg/L dropping to 65.0% at 50 mg/L) [1]. The unsubstituted 6-methylthiazolo[3,2-b][1,2,4]triazole core lacks the reactive handle required for further derivatization . Additionally, class-level antimicrobial data show that structurally related 5-amino analogues achieve MIC values as low as 0.97 µg/mL against Gram-positive and Gram-negative bacteria [2], whereas the target compound has not been optimized for antimicrobial endpoints. These divergences mean that substituting one 5-substituted congener for another without confirming the specific functional group and activity profile risks compromising experimental outcomes in both plant-growth and anti-infective screening campaigns.

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone: Head-to-Head Quantitative Differentiation Evidence


Plant-Growth-Regulating Activity: Target Ketone vs. Its Own Oxime Derivative

In a seed-germination and seedling-growth assay using Phaseolus vulgaris L., the parent ketone (compound 1) exhibited plant-growth-stimulating activity equivalent to 81.2% and 82.1% of the heteroauxin reference at 25 and 50 mg/L, respectively [1]. Under identical conditions, its oxime derivative (compound 6) reached 86.1% and 87.0% [1]. This 5–6 percentage-point difference demonstrates that the ketone provides a distinct activity level that can be fine-tuned by further derivatization.

Plant growth regulator Agrochemical intermediate Thiazolotriazole SAR

Concentration–Response Stability: Ketone vs. Sulfonohydrazide Derivative

The target ketone maintains a consistent stimulant effect across the tested concentration range (81.2% → 82.1%) [1]. In contrast, the 4-methylbenzenesulfonohydrazide derivative (compound 5) shows a pronounced inverse dose–response: 84.8% at 25 mg/L but falling to 65.0% at 50 mg/L [1]. This instability makes the sulfonohydrazide less predictable for dose-escalation studies, whereas the ketone provides a flat, reliable response.

Concentration–response Plant growth assay Agrochemical lead optimization

Synthetic Versatility: 5-Acetyl vs. Unsubstituted 6-Methylthiazolo[3,2-b][1,2,4]triazole Core

The 5-acetyl group of the target compound enables direct conversion to oximes, hydrazones, O-alkyl oximes, and O-phenylcarbamoyl derivatives through simple one-step reactions with hydroxylamine, hydrazines, alkyl halides, and phenyl isocyanate [1]. The unsubstituted 6-methylthiazolo[3,2-b][1,2,4]triazole (CAS 34179-62-9) lacks this reactive carbonyl handle and requires pre-functionalization before similar derivatization, adding at least one synthetic step .

Synthetic intermediate Derivatization handle Medicinal chemistry building block

Physicochemical Handling Advantage: Melting Point and Purity Relative to the 2-Bromo Derivative

The target compound is a crystalline solid with a melting point of 147–149 °C and is routinely supplied at ≥97% purity . Its closest commercially available analog, 2-bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide (CAS 187597-19-9), is a hydrobromide salt with a molecular weight of 341.02 g/mol . The higher melting point of the target compound facilitates room-temperature solid dispensing and long-term storage without cold-chain requirements, while the absence of a salt counterion simplifies stoichiometric calculations in subsequent reactions.

Solid-phase handling Purity profile Procurement specification

Antimicrobial Potential: Class-Level MIC Benchmarks from Structurally Proximal Analogues

Although direct MIC data for the target compound are not yet published, structurally related thiazolo[3,2-b][1,2,4]triazole derivatives demonstrate potent in vitro antimicrobial activity. In a 2025 study, five [1,3]thiazolo[3,2-b][1,2,4]triazolium salts exhibited MIC values ranging from 0.97 to 250 µg/mL against Gram-positive and Gram-negative bacteria, with compound 2a showing an MIC of 31.25 µg/mL against Candida albicans and Saccharomyces cerevisiae [1]. An earlier study on 5-amino-substituted analogues reported MIC values as low as 2.5 µg/mL against Bacillus cereus [2]. These class-level data indicate that the thiazolo[3,2-b][1,2,4]triazole scaffold, when appropriately functionalized, can achieve single-digit µg/mL antimicrobial potency. The target compound, with its reactive 5-acetyl group, serves as an entry point for synthesizing such active derivatives.

Antimicrobial screening MIC Thiazolotriazole pharmacophore

1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone: Recommended Application Scenarios Based on Evidence


Agrochemical Lead Discovery: Plant-Growth Regulator SAR Programs

The compound’s demonstrated 81–82% plant-growth-stimulating activity relative to heteroauxin, combined with its flat concentration–response curve, makes it a suitable starting point for structure–activity relationship (SAR) studies aimed at developing novel auxin-mimetic agrochemicals [1]. Its reactive acetyl group enables facile synthesis of oxime, hydrazone, and O-alkyl libraries for systematic potency optimization.

Medicinal Chemistry: Diversifiable Scaffold for Antimicrobial Library Synthesis

With the thiazolo[3,2-b][1,2,4]triazole core achieving MIC values as low as 0.97 µg/mL in structurally analogous derivatives [2], this compound serves as a key intermediate for generating focused libraries targeting antibacterial and antifungal screening cascades. The 5-acetyl handle allows one-step conversion to hydrazones and oximes, which have independently shown bioactivity in related series [1].

Chemical Biology: Tool Compound for Probe Derivatization

The compound’s single reactive carbonyl group permits selective conjugation with amine- or hydrazine-bearing fluorophores, biotin tags, or affinity matrices. This makes it suitable for preparing chemical biology probes to investigate thiazolotriazole target engagement, leveraging the scaffold’s documented biological activity profile [1][2].

Procurement-Driven Synthesis: Cost-Efficient Intermediate for Multi-Step Heterocyclic Chemistry

Compared to the unsubstituted 6-methylthiazolo[3,2-b][1,2,4]triazole core, the 5-acetyl derivative saves at least one synthetic step when constructing 5-functionalized analogues [1]. Its high melting point (147–149 °C) and ≥97% commercial purity reduce purification overhead and improve mass balance in multi-gram scale syntheses.

Quote Request

Request a Quote for 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.